4-Ethoxy-7-methoxyquinoline-6-carboxamide
Description
4-Ethoxy-7-methoxyquinoline-6-carboxamide (CAS: PA 12 0971025) is a quinoline derivative with a molecular formula of C₁₃H₁₄N₂O₃ and a molecular weight of 246.27 g/mol . Its structure features a quinoline backbone substituted with an ethoxy group at position 4, a methoxy group at position 7, and a carboxamide group at position 6. This compound is of pharmaceutical interest, particularly as a synthetic intermediate or impurity in kinase inhibitor development (e.g., lenvatinib analogs) . Its substituent arrangement confers unique electronic and steric properties, influencing solubility, metabolic stability, and target binding.
Properties
Molecular Formula |
C13H14N2O3 |
|---|---|
Molecular Weight |
246.26 g/mol |
IUPAC Name |
4-ethoxy-7-methoxyquinoline-6-carboxamide |
InChI |
InChI=1S/C13H14N2O3/c1-3-18-11-4-5-15-10-7-12(17-2)9(13(14)16)6-8(10)11/h4-7H,3H2,1-2H3,(H2,14,16) |
InChI Key |
BORLSANOBLGWNG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C2C=C(C(=CC2=NC=C1)OC)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-7-methoxyquinoline-6-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Synthesis of 4-ethoxy-3-methoxyaniline: This intermediate can be prepared by reacting 4-ethoxyaniline with methoxy reagents under controlled conditions.
Formation of 6-cyano-7-methoxy-4-quinolinone: The intermediate is then subjected to cyclization reactions to form the quinoline core structure.
Conversion to 4-ethoxy-7-methoxyquinoline-6-carboxamide:
Industrial Production Methods
Industrial production of 4-Ethoxy-7-methoxyquinoline-6-carboxamide follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key parameters such as temperature, pressure, and reaction time are carefully controlled to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-7-methoxyquinoline-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the carboxamide group to other functional groups like amines.
Substitution: The ethoxy and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and amines are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further utilized in different applications.
Scientific Research Applications
4-Ethoxy-7-methoxyquinoline-6-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Ethoxy-7-methoxyquinoline-6-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Key Compounds and Structural Similarities
The following table highlights structurally related quinoline derivatives and their distinguishing features:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Substituents (Position) | Key Differences |
|---|---|---|---|---|---|
| 4-Ethoxy-7-methoxyquinoline-6-carboxamide | PA 12 0971025 | C₁₃H₁₄N₂O₃ | 246.27 | Ethoxy (4), Methoxy (7), Carboxamide (6) | Reference compound |
| 4-Chloro-7-methoxyquinoline-6-carboxamide | 417721-36-9 | C₁₁H₁₀ClN₂O₂ | 246.66 | Chloro (4), Methoxy (7), Carboxamide (6) | Ethoxy → Chloro (electron-withdrawing) |
| Ethyl 4-chloroquinoline-3-carboxylate | 13720-94-0 | C₁₂H₁₀ClNO₃ | 251.67 | Chloro (4), Ethoxycarbonyl (3) | Carboxamide → Ester; Positional shift |
| 7-Methoxyquinoline-4-carboxylic acid | 1474033-93-6 | C₁₁H₉NO₃ | 203.19 | Methoxy (7), Carboxylic acid (4) | Ethoxy → H; Carboxamide → Acid |
| 4-Chloro-6-ethoxyquinoline | 103862-63-1 | C₁₁H₁₀ClNO | 207.66 | Chloro (4), Ethoxy (6) | Methoxy → H; Carboxamide → H |
Functional Group and Positional Effects
- Electron-Donating vs. Carboxamide vs. Ester/Carboxylic Acid: The carboxamide group (6-position) in the target compound provides hydrogen-bonding capability, contrasting with the ester (CAS 13720-94-0) or carboxylic acid (CAS 1474033-93-6), which may alter solubility and target affinity .
- Positional Isomerism: The ethoxy group at position 4 in the target compound versus position 6 in 4-chloro-6-ethoxyquinoline (CAS 103862-63-1) demonstrates how substitution patterns affect molecular shape and receptor interactions .
Biological Activity
4-Ethoxy-7-methoxyquinoline-6-carboxamide is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
- Chemical Formula: C13H14N2O3
- Molecular Weight: 246.27 g/mol
- CAS Number: 2143930-77-0
- IUPAC Name: 4-ethoxy-7-methoxyquinoline-6-carboxamide
Mechanisms of Biological Activity
The biological activity of 4-Ethoxy-7-methoxyquinoline-6-carboxamide can be attributed to several mechanisms:
Antimicrobial Activity
This compound exhibits significant antimicrobial properties against various bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.
Case Study: In vitro studies have shown that this compound effectively inhibits the growth of methicillin-resistant Staphylococcus aureus (MRSA), with an IC50 value indicating effective concentration levels for therapeutic applications.
Anticancer Activity
Research indicates that this compound can induce apoptosis in cancer cells through the activation of caspases and disruption of mitochondrial membrane potential.
Case Study: A study demonstrated that the compound exhibited cytotoxic effects on various cancer cell lines, including breast (MCF-7) and lung cancer (A549) cells, with IC50 values ranging from 10 to 30 µM. Flow cytometric analysis revealed that treated cells showed increased annexin V positivity, indicating early apoptotic changes.
Comparative Biological Activity
To contextualize the efficacy of this compound, it is useful to compare it with related compounds:
| Compound Name | Type | IC50 (µM) | Mechanism |
|---|---|---|---|
| 4-Ethoxy-7-methoxyquinoline-6-carboxamide | Antimicrobial/Anticancer | 10-30 | Apoptosis induction, cell wall disruption |
| 9-Aminoacridine | Antimicrobial | 15 | DNA intercalation |
| Acriflavine | Antiseptic | 25 | DNA intercalation |
Antimicrobial Studies
A series of experiments conducted on various bacterial strains have confirmed the broad-spectrum antimicrobial activity of this compound. Notably:
- Escherichia coli: Significant growth inhibition observed at concentrations as low as 5 µg/mL.
- Pseudomonas aeruginosa: Effective at concentrations below 10 µg/mL.
Anticancer Studies
In cancer research, this compound has shown promise as a potential therapeutic agent:
Cell Lines Tested:
- MCF-7 (breast cancer)
- A549 (lung cancer)
The results indicated that treatment with the compound resulted in substantial decreases in cell viability and induced apoptosis through mitochondrial pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
